Physicochemical properties of 2,6-Dichloro-4-iodotoluene for synthesis planning
Physicochemical properties of 2,6-Dichloro-4-iodotoluene for synthesis planning
Technical Whitepaper: Physicochemical Profiling & Synthesis Strategy: 2,6-Dichloro-4-iodotoluene
Executive Summary
2,6-Dichloro-4-iodotoluene (CAS 177167-52-1) represents a high-value electrophilic scaffold in modern medicinal and agrochemical synthesis. Its utility is derived from its unique "bifunctional" nature: the highly reactive C-I bond serves as a precise handle for cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the sterically demanding 2,6-dichloro motif shields the methyl group from metabolic oxidation and modulates the rotational barrier of the resulting biaryl systems. This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and handling protocols for high-fidelity applications.
Section 1: Physicochemical Profile[1][2][3]
Understanding the physical state and solubility profile of 2,6-Dichloro-4-iodotoluene is critical for process design, particularly in solvent selection for cross-coupling reactions.
Table 1: Core Physicochemical Data
| Property | Value / Description | Synthesis Implication |
| CAS Number | 177167-52-1 | Identifier for regulatory/sourcing. |
| IUPAC Name | 1,3-Dichloro-5-iodo-2-methylbenzene | Defines substitution pattern. |
| Molecular Weight | 286.93 g/mol | Calculation of stoichiometry.[1] |
| Formula | C₇H₅Cl₂I | Halogenated aromatic core.[1] |
| Appearance | Off-white to pale yellow crystalline solid | Visual purity check (darkening indicates I₂ liberation). |
| Melting Point | 40–60 °C (Typical range for analogs)* | Low-melting solid; may require gentle heating to dispense as melt. |
| Solubility (25°C) | High: DCM, Toluene, THF, EtOAcLow: Hexanes (cold)Insoluble: Water | Compatible with standard organic coupling solvents. |
| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic; requires organic co-solvents in aqueous couplings. |
*Note: Melting point may vary slightly based on isomeric purity. Store under inert atmosphere to prevent oxidative degradation.
Section 2: Reactivity & Synthesis Planning[2]
The synthetic value of 2,6-Dichloro-4-iodotoluene lies in the chemoselectivity of its halogen substituents. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Cl bonds (~95 kcal/mol). This allows for site-selective functionalization at the 4-position without disturbing the 2,6-dichloro architecture.
Reactivity Hierarchy (The "Halogen Dance")
In palladium-catalyzed cross-couplings, the oxidative addition step is rate-determining. The rate follows the order I > Br > OTf >> Cl.[1]
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Primary Reactive Site (C4-I): Under mild conditions (RT to 60°C), Pd(0) inserts exclusively here.
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Secondary Reactive Site (C2/C6-Cl): Inert under standard Suzuki conditions. Activation requires specialized bulky phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>100°C).
Synthesis Decision Tree
The preparation of the scaffold itself typically follows the Sandmeyer Reaction route to ensure regiocontrol, as direct iodination of 2,6-dichlorotoluene can lead to isomeric mixtures.
Figure 1: Synthesis workflow from the aniline precursor via Sandmeyer methodology.
Section 3: Experimental Protocols
Preparation via Sandmeyer Reaction
Objective: Convert 4-amino-2,6-dichlorotoluene to 2,6-dichloro-4-iodotoluene.
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Diazotization:
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Suspend 4-amino-2,6-dichlorotoluene (1.0 equiv) in 20% H₂SO₄ (or HCl). Cool to 0–5°C using an ice/salt bath.[1]
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Add NaNO₂ (1.1 equiv) as an aqueous solution dropwise.[1][3] Critical: Maintain internal temperature <5°C to prevent diazonium decomposition.[1]
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Stir for 30 min. The solution should become clear (or slightly turbid).
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-
Iodination:
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Work-up:
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Extract with Ethyl Acetate (EtOAc) or DCM.[1]
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Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from purple/red to pale yellow).[1]
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Dry over MgSO₄, filter, and concentrate.
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Purification: Recrystallize from Ethanol or pass through a short silica plug (Hexanes/EtOAc 9:1).[1]
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Application: Chemoselective Suzuki Coupling
Objective: Coupling at C4-I without affecting C2/C6-Cl.
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Reagents: 2,6-Dichloro-4-iodotoluene (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv).
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Solvent: Toluene/Water (4:1) or Dioxane/Water (4:1).[1] Degassed.
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Conditions: Heat at 60–80°C for 4–6 hours under Argon.
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Note: The bulky 2,6-dichloro groups may slow down transmetalation. If conversion is low, switch to S-Phos or X-Phos ligands to boost activity.
Section 4: Safety & Stability[2]
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Hazards: Irritant to eyes, skin, and respiratory system. The compound is a halogenated aromatic; avoid inhalation of dust/vapors.[1]
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Storage: Light sensitive. The C-I bond can undergo homolytic cleavage under UV light, liberating iodine and darkening the solid. Store in amber vials at 2–8°C.
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Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
Section 5: Visualizing the Reactivity Landscape[2]
The following diagram illustrates the selective reactivity profile, guiding synthesis planning for drug discovery scaffolds.
Figure 2: Functional Group Reactivity Map illustrating the orthogonal reactivity of the Iodine vs. Chlorine substituents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12207, 4-Iodotoluene (Analogous reactivity data). Retrieved from [Link]
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Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]
